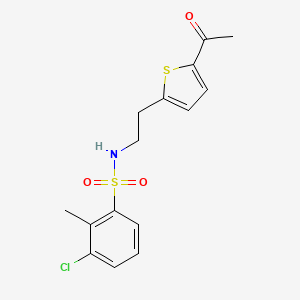

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S2/c1-10-13(16)4-3-5-15(10)22(19,20)17-9-8-12-6-7-14(21-12)11(2)18/h3-7,17H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXROUQEFRJOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from diverse research findings, case studies, and relevant literature.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a chloro-substituted aromatic ring, and an acetylthiophene moiety. The molecular formula is , with a molecular weight of approximately 303.77 g/mol. Understanding its structure is crucial for elucidating its biological mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₁O₂S |

| Molecular Weight | 303.77 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiosemicarbazone derivatives have shown efficacy against various bacterial strains, suggesting that the sulfonamide component may enhance this activity through mechanisms that disrupt bacterial cell wall synthesis and function .

Anticancer Properties

Research has highlighted the potential of compounds containing acetylthiophene moieties as anticancer agents. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines such as K562, which is indicative of their capability to interfere with mitochondrial function and promote cell death . The presence of the chloro group may also contribute to increased cytotoxicity.

Case Study: Synthesis and Evaluation

A study synthesized several thiosemicarbazone derivatives, including those structurally related to this compound. These derivatives were evaluated for their ability to inhibit cathepsin L, an enzyme linked to cancer metastasis. The most potent inhibitors displayed low IC50 values (around 10 nM), suggesting strong biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

- Apoptosis Induction : Compounds with similar structures have been shown to induce mitochondrial permeability transition, leading to apoptosis in cancer cells through the release of cytochrome c and activation of caspases.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibition of dihydropteroate synthase |

| Apoptosis Induction | Induction of mitochondrial permeability |

| ROS Generation | Increase in intracellular reactive oxygen species |

Comparison with Similar Compounds

H-Series Sulfonamide Inhibitors

The H-series inhibitors () share a sulfonamide backbone but differ in substituents:

- H-8 Hydrochloride: Features an isoquinoline sulfonamide core with a methylaminoethyl group. This compound is a kinase inhibitor, likely targeting ATP-binding sites due to its planar isoquinoline moiety .

- Target Compound: The 5-acetylthiophene substituent introduces a heterocyclic aromatic system distinct from H-8’s isoquinoline.

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

NAT-1 and NAT-2 () incorporate a thiazolidinone ring linked to nicotinamide, unlike the target compound’s sulfonamide core. The thiazolidinone moiety in NAT compounds is associated with anti-inflammatory and metabolic activities, whereas the acetylthiophene in the target compound may prioritize kinase or protease inhibition due to its electron-rich sulfur atom .

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

This compound () shares the benzenesulfonamide core but substitutes the 3-chloro-2-methyl group with a 5-chloro-2-methoxy group. The methoxy group enhances solubility compared to the methyl group in the target compound, which could influence bioavailability. Additionally, the 5-chloro substitution in ’s compound correlates with anti-malarial activity, whereas the 3-chloro-2-methyl configuration in the target compound might favor steric interactions in enzyme binding pockets .

Comparative Data Table

Key Structural and Pharmacological Insights

- The 3-chloro-2-methyl substitution may create steric hindrance, reducing binding to flat active sites (e.g., carbonic anhydrase) but improving selectivity for pockets accommodating bulky groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.